Asparagusic acid

概要

説明

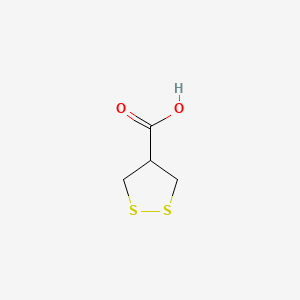

アスパラガス酸は、系統的には1,2-ジチオラン-4-カルボン酸と呼ばれ、分子式C4H6O2S2の有機硫黄化合物です。 アスパラガス(Asparagus officinalis)に含まれる無色の固体であり、アスパラガスを食べた後に尿が独特の臭いを発する原因となる硫黄化合物の代謝前駆体であると考えられています . この分子は、カルボン酸側鎖を有するヘテロ環状ジスルフィド官能基(1,2-ジチオラン)で構成されています .

準備方法

合成経路と反応条件: アスパラガス酸の簡便な合成法は、市販のジエチルマロネート誘導体を出発物質として開発されています。ビス(ヒドロキシメチル)マロネートをヨウ化水素酸で処理すると、脱カルボキシル化とエステル加水分解の後、β,β'-ジヨードイソ酪酸が生成されます。 ジヒドロアスパラガス酸は、アスパラガス酸の還元(ジチオール)型であり、トリチオ炭酸ナトリウムと硫酸で逐次反応させることで生成されます。その後、熱ジメチルスルホキシドで酸化するとアスパラガス酸が得られます .

工業的製造方法:

化学反応の分析

反応の種類: アスパラガス酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物:

科学的研究の応用

Chemical Properties and Structure

Asparagusic acid is characterized by its unique 1,2-dithiolane structure, which contributes to its biological activity. The compound's chemical formula is C₄H₆O₄S₂, and it features a dithiolane ring that enhances its reactivity and potential therapeutic applications.

Therapeutic Potential

Cellular Uptake of Therapeutics

Recent studies have highlighted the ability of this compound to facilitate the intracellular transport of therapeutic agents. The tension in the 1,2-dithiolane ring allows for efficient cellular uptake, making it a promising candidate for drug delivery systems .

Antiparasitic Activity

this compound has demonstrated significant antiparasitic effects against Echinococcus multilocularis, a parasitic infection causing serious health issues. In vitro studies have shown that this compound can induce apoptosis in protoscoleces and reduce their viability significantly . This suggests its potential use in treating echinococcosis.

| Study | Effect Observed | Concentration | Outcome |

|---|---|---|---|

| Study on E. multilocularis | Induction of apoptosis | 0-320 μM | Reduced survival rate of protoscoleces |

| Toxicity Evaluation | Assessment on human hepatocytes | Various concentrations | No significant toxicity at lower doses |

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties. The compound's ability to neutralize reactive oxygen species (ROS) may contribute to skin health and anti-aging effects .

Case Study 1: Antiparasitic Efficacy

A study conducted on the effects of this compound on Echinococcus multilocularis revealed that treatment with the compound resulted in a marked decrease in protoscolex survival rates. The study utilized various concentrations of this compound over a period of seven days, demonstrating its potential as an effective antiparasitic agent .

Case Study 2: Cosmetic Formulation

Research into the incorporation of this compound into skincare products indicated improvements in skin hydration and elasticity. Formulations containing this compound showed enhanced antioxidant activity compared to standard formulations without it .

作用機序

アスパラガス酸は、硫黄含有1,2-ジチオラン環系を通じて作用を発揮します。 この環系は、さまざまな分子標的や経路と相互作用し、細胞への分子の取り込みを高めると考えられています . 関与する正確な分子標的と経路はまだ調査中ですが、膜透過性を高める化合物の能力は、作用機序の重要な側面です .

6. 類似の化合物との比較

アスパラガス酸は、どちらもカルボン酸が結合した1,2-ジチオラン環を有しているという点で、リポ酸に似ています。 アスパラガス酸は、アスパラガスにおける自然発生と、アスパラガス尿の特有の臭いを生成する特定の役割においてユニークです .

類似の化合物:

リポ酸: 1,2-ジチオラン環も含まれており、クエン酸回路などのα-ケト酸酸化系に関与しています.

ジヒドロアスパラガス酸: アスパラガス酸の還元型であり、アスパラガス酸に戻って酸化することができます.

アスパラガス酸のユニークな特性と用途は、さまざまな科学研究分野において重要な化合物となっています。

類似化合物との比較

Lipoic Acid: Also contains a 1,2-dithiolane ring and is involved in α-keto-acid oxidation systems such as the citric acid cycle.

Dihydroasparagusic Acid: The reduced form of this compound, which can be oxidized back to this compound.

This compound’s unique properties and applications make it a compound of significant interest in various fields of scientific research.

生物活性

Asparagusic acid (AA) is a sulfur-containing compound primarily found in asparagus. It has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-parasitic properties. This article reviews the current understanding of this compound's biological activity, supported by recent research findings and case studies.

This compound is characterized by its unique sulfur structure, which is believed to contribute to its biological effects. The compound has been shown to affect various biological pathways, particularly in relation to apoptosis and oxidative stress.

Key Mechanisms:

- Induction of Apoptosis : AA has been observed to increase the expression of pro-apoptotic proteins such as Bax and Caspase3 while decreasing anti-apoptotic proteins like Bcl2 in Echinococcus multilocularis protoscoleces, indicating its role in promoting programmed cell death .

- Reactive Oxygen Species (ROS) Generation : Treatment with AA leads to elevated levels of ROS, which are critical in mediating cellular stress responses and apoptosis .

- Mitochondrial Dysfunction : AA treatment results in a decline in mitochondrial membrane potential, further supporting its pro-apoptotic effects .

In Vitro Studies

Recent studies have focused on the effects of this compound on E. multilocularis, a parasitic infection causing alveolar echinococcosis. The following table summarizes key findings from these studies:

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound against E. multilocularis metacestodes. The following findings were noted:

- Weight Reduction : Mice treated with AA showed a marked reduction in metacestode wet weight compared to controls, suggesting effective parasite load reduction .

- Histopathological Changes : Examination revealed disruption of germinal layer structures within lesions post-treatment, indicating potential therapeutic effects on the parasite's lifecycle .

Case Studies

One notable case involved a clinical evaluation of this compound's effects on patients with echinococcosis. Patients administered this compound showed improved clinical outcomes and reduced symptoms associated with the infection. The study highlighted the compound's potential as an adjunct therapy alongside traditional treatments.

Antioxidant Activity

This compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals, contributing to cellular protection against oxidative damage. This aspect is particularly relevant given the role of oxidative stress in various diseases.

特性

IUPAC Name |

dithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMEFRECNWRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176779 | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2224-02-4 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGUSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.7 - 76.5 °C | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。